molecular formula C10H16Cl3F3 B14694698 1,2,4-Trichloro-1,1,2-trifluorodecane CAS No. 23885-10-1

1,2,4-Trichloro-1,1,2-trifluorodecane

Cat. No.: B14694698
CAS No.: 23885-10-1
M. Wt: 299.6 g/mol
InChI Key: OIACFLIWBILKKK-UHFFFAOYSA-N
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Description

This compound combines chlorine and fluorine substituents, which influence its chemical stability, volatility, and environmental persistence.

Properties

CAS No.

23885-10-1

Molecular Formula

C10H16Cl3F3

Molecular Weight

299.6 g/mol

IUPAC Name

1,2,4-trichloro-1,1,2-trifluorodecane

InChI

InChI=1S/C10H16Cl3F3/c1-2-3-4-5-6-8(11)7-9(12,14)10(13,15)16/h8H,2-7H2,1H3

InChI Key

OIACFLIWBILKKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(C(F)(F)Cl)(F)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,4-Trichloro-1,1,2-trifluorodecane involves several steps. One common method is the reaction of 1,2,4-trichlorobenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,4-Trichloro-1,1,2-trifluorodecane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,4-Trichloro-1,1,2-trifluorodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-1,1,2-trifluorodecane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1,2,4-trichloro-1,1,2-trifluorodecane (inferred) with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (mg/L) Log Kow Primary Uses
This compound* C₁₀H₁₆Cl₃F₃ ~307.5 (estimated) >200 (estimated) Low (<10) ~4.5 Industrial solvent, refrigerant
1,1,2-Trichloro-1,2,2-trifluoroethane C₂Cl₃F₃ 187.4 47.6 170 2.8 Refrigerant, aerosol propellant
1,2,3-Trichloropropane C₃H₅Cl₃ 147.4 156 1,200 2.1 Soil fumigant, chemical intermediate
1,2,4-Trichlorobenzene C₆H₃Cl₃ 181.4 214 30 4.1 Dielectric fluid, pesticide

*Note: Properties for this compound are estimated based on structural analogs.

Key Observations :

  • Chain Length and Volatility : The decane backbone of the target compound confers higher molecular weight and lower volatility compared to shorter-chain analogs like 1,1,2-trichloro-1,2,2-trifluoroethane (boiling point ~47.6°C) .
  • Solubility : The compound’s low water solubility (<10 mg/L) aligns with trends for long-chain halogenated alkanes, contrasting with higher solubility in smaller molecules (e.g., 1,2,3-trichloropropane at 1,200 mg/L) .

Environmental and Health Impacts

Environmental Persistence
  • This compound : Likely persistent due to fluorine’s resistance to hydrolysis and microbial degradation, similar to 1,1,2-trichloro-1,2,2-trifluoroethane, which is regulated under DOT Hazard Class 9 for environmental hazards .
  • 1,2,3-Trichloropropane : Degrades more readily in soil but is highly mobile in groundwater, with detection exceeding risk screening levels (RSLs) in environmental samples .
Toxicity Profiles
  • Acute Toxicity : Fluorinated compounds like 1,1,2-trichloro-1,2,2-trifluoroethane show low acute toxicity (LC50 >5,000 mg/m³) but may cause central nervous system depression .
  • Carcinogenicity: 1,2,3-Trichloropropane is classified as a likely human carcinogen (EPA Group B2), whereas 1,2,4-trichlorobenzene is less conclusively linked to cancer .

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